molecular formula C7H7NO2 B12578783 2h-[1,4]Oxazino[3,4-b][1,3]oxazine CAS No. 300857-59-4

2h-[1,4]Oxazino[3,4-b][1,3]oxazine

Katalognummer: B12578783
CAS-Nummer: 300857-59-4
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: SKOVEMUHUXXGAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[1,4]Oxazino[3,4-b][1,3]oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a fused ring system. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications .

Vorbereitungsmethoden

The synthesis of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of halohydrins and 1-tosyl-1,2,3-triazoles in the presence of a rhodium catalyst. This reaction proceeds under basic conditions and involves a rhodium carbenoid 1,3-insertion into O-H followed by annulation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

2H-[1,4]Oxazino[3,4-b][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen and oxygen atoms.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or rhodium. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxazines and related heterocycles .

Wissenschaftliche Forschungsanwendungen

2H-[1,4]Oxazino[3,4-b][1,3]oxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a fluorescent probe .

Vergleich Mit ähnlichen Verbindungen

2H-[1,4]Oxazino[3,4-b][1,3]oxazine can be compared with other similar compounds, such as:

    Morpholine: A simpler heterocycle with one oxygen and one nitrogen atom.

    Phenoxazine: Contains an additional aromatic ring, leading to different chemical properties.

    Dioxazines: Consist of two oxazine subunits and are used in pigments and dyes.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and stability compared to these similar compounds .

Eigenschaften

CAS-Nummer

300857-59-4

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

2H-[1,3]oxazino[2,3-c][1,4]oxazine

InChI

InChI=1S/C7H7NO2/c1-2-8-3-5-9-6-7(8)10-4-1/h1-3,5-6H,4H2

InChI-Schlüssel

SKOVEMUHUXXGAW-UHFFFAOYSA-N

Kanonische SMILES

C1C=CN2C=COC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.